Ebastine-d6

Bioanalysis LC-MS/MS Method Validation

Ebastine-d6 is a stable isotope-labeled internal standard (SIL-IS) of the second-generation histamine H1 receptor antagonist ebastine. It is specifically designed for the quantitative analysis of ebastine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C32H39NO2
Molecular Weight 475.7 g/mol
Cat. No. B12365297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine-d6
Molecular FormulaC32H39NO2
Molecular Weight475.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D
InChIKeyMJJALKDDGIKVBE-PNLZFIRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebastine-d6 for LC-MS/MS Quantification: A Deuterated Internal Standard


Ebastine-d6 is a stable isotope-labeled internal standard (SIL-IS) of the second-generation histamine H1 receptor antagonist ebastine . It is specifically designed for the quantitative analysis of ebastine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features the substitution of six hydrogen atoms with deuterium atoms, providing a mass difference of +6 Da from the unlabeled analyte, which is critical for minimizing isotopic cross-talk in mass spectrometric detection .

Why Ebastine-d6 Cannot Be Replaced by Ebastine-d5 or Unlabeled Ebastine in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery to effectively correct for matrix effects and analyte loss [1]. Unlabeled ebastine cannot be used as an internal standard for itself due to chromatographic co-elution and mass spectral overlap, preventing independent detection. While other deuterated analogs like Ebastine-d5 are available, the number and position of deuterium labels directly impact chromatographic retention time shifts, the potential for deuterium-hydrogen exchange, and the degree of mass spectral cross-talk. Ebastine-d6 provides a specific mass shift and deuterium incorporation profile that is validated in published bioanalytical methods, making it a non-substitutable component for achieving the reported assay performance [2].

Ebastine-d6 Procurement Evidence Guide: Quantified Performance in Bioanalytical Methods


Validated LC-MS/MS Method Linearity and Precision Using Ebastine-d6

A fully validated LC-MS/MS method for the simultaneous quantification of Ebastine and Carebastine in human plasma employed Ebastine-d6 and Carebastine-d6 as internal standards. This method demonstrated robust performance across a wide dynamic range, which is directly attributable to the use of the deuterated internal standard. The method's validation parameters serve as a benchmark for method performance when using Ebastine-d6 [1].

Bioanalysis LC-MS/MS Method Validation

Comparative Method Precision with Ebastine-d6 as Internal Standard

The validated method using Ebastine-d6 as an internal standard achieved specific precision metrics. Intra-day precision, reported as percent relative standard deviation (%RSD), was 13.11% for Ebastine and 8.65% for its metabolite Carebastine [1]. These values represent the method's reproducibility under the specified conditions with this specific internal standard.

Precision RSD Method Validation

Isotopic Purity and Enrichment Specification for Ebastine-d6

Ebastine-d6 is commercially available with a specified chemical purity of >98% and an isotopic enrichment level of 98 atom % D, ensuring that the labeled compound is the predominant species and minimizes interference from unlabeled or under-labeled impurities . This level of isotopic enrichment is critical for accurate quantification, as the presence of significant unlabeled ebastine (M+0) in the internal standard would contribute to the analyte signal, leading to an overestimation of analyte concentration.

Isotopic Purity Deuterium Enrichment Quality Control

Mass Difference and Minimization of Isotopic Cross-Talk

Best practices for stable isotope-labeled internal standard (SIL-IS) selection in LC-MS/MS recommend a mass difference of at least 3 Da between the analyte and the internal standard to minimize isotopic cross-talk, where the natural isotope envelope of the analyte overlaps with the signal of the internal standard [1]. Ebastine-d6 provides a mass shift of +6 Da, which comfortably exceeds this minimum recommendation. In contrast, an internal standard with fewer deuterium labels (e.g., Ebastine-d3 or Ebastine-d4) would have a smaller mass shift and a higher risk of cross-talk, potentially compromising assay accuracy and sensitivity at low concentrations [2].

Mass Spectrometry Isotopic Cross-talk SIL-IS Selection

Cost-Effectiveness of Deuterium-Labeled vs. 13C-Labeled Ebastine Internal Standards

While 13C-labeled internal standards are generally considered more stable and less prone to chromatographic retention time shifts, they are significantly more expensive to synthesize. Market guidance indicates that deuterium (2H)-labeled products like Ebastine-d6 are more readily available and more cost-effective, making them a practical choice for routine bioanalysis when the assay is properly validated [1]. The cost differential makes Ebastine-d6 the economically rational choice for high-throughput or large-scale studies where 13C-labeled standards would be prohibitively expensive.

Procurement Cost Analysis Stable Isotope

Ebastine-d6: Optimal Application Scenarios in Quantitative Bioanalysis


Validated Method for Ebastine and Carebastine Quantification in Human Plasma

Ebastine-d6 is the internal standard of choice for a fully validated LC-MS/MS method capable of simultaneously quantifying ebastine (0.051-31.099 ng/mL) and its active metabolite carebastine (1.013-1005.451 ng/mL) in human plasma [1]. This method, validated per ICH guidelines, demonstrates acceptable precision (intra-day RSD 13.11% for ebastine, 8.65% for carebastine) and is suitable for routine analysis in pharmacokinetic and bioequivalence studies [1].

High-Throughput Bioequivalence and Clinical Pharmacokinetic Studies

The method employing Ebastine-d6 is characterized as novel, rapid, and robust, making it well-suited for high-throughput applications in clinical research, including bioequivalence trials in healthy subjects [1]. The cost-effectiveness of the deuterated internal standard compared to 13C-labeled alternatives further supports its use in large-scale studies involving thousands of samples [2].

Mitigation of Matrix Effects and Ionization Variability in Complex Biological Matrices

By serving as a stable isotope-labeled internal standard (SIL-IS), Ebastine-d6 effectively co-elutes with the target analyte, thereby correcting for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis [3]. The +6 Da mass shift minimizes isotopic cross-talk, ensuring high selectivity and accurate quantification even at the lower limit of quantification (LLOQ) [4].

Method Development and Validation for ANDA and Commercial QC Applications

Ebastine-d6 is supplied with detailed Certificates of Analysis and is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Ebastine [5]. Its defined purity and isotopic enrichment make it a suitable reference standard for regulatory-compliant work.

Technical Documentation Hub

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19 linked technical documents
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